N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Drug Discovery Medicinal Chemistry Structure-Activity Relationship

In type 2 diabetes drug discovery, the fluorine position on the benzamide ring defines β-cell protective efficacy. CAS 899982-51-5 is the patent-specified 3-fluorobenzamide isomer of the 1,3,4-oxadiazole amide series—electronically and sterically distinct from its 4-fluoro analog (CAS 899734-47-5). Substituting the para isomer introduces uncontrolled pharmacokinetic variables that compromise SAR reproducibility. For lead optimization, metabolic stability profiling, or in vivo efficacy studies aligned with the original N-hetero-ring-substituted amide patent examples, only the authentic meta-fluoro compound ensures data integrity across DPP-4 inhibition and microsomal stability assays. Procure the exact reference standard—not an untested regioisomer.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 899982-51-5
Cat. No. B2892763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
CAS899982-51-5
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)C
InChIInChI=1S/C17H14FN3O2/c1-10-6-7-13(8-11(10)2)16-20-21-17(23-16)19-15(22)12-4-3-5-14(18)9-12/h3-9H,1-2H3,(H,19,21,22)
InChIKeyPJRRGCKNBRMXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 899982-51-5): Core Sourcing Data for a 1,3,4-Oxadiazole Amide


N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 899982-51-5) belongs to the class of 1,3,4-oxadiazole amide derivatives, characterized by a 3,4-dimethylphenyl substituent on the oxadiazole ring and a 3-fluorobenzamide moiety . This specific arrangement falls within broader patent families of N-hetero-ring-substituted amide derivatives designed for hypoglycemic and β-cell/pancreas-protective effects [1]. Its molecular formula is C17H14FN3O2 with a molecular weight of 311.31 g/mol . The compound is distinct from close analogs by the precise positioning of the single fluorine atom on the benzamide ring and the dimethyl groups on the phenyl ring, which dictates unique electronic and steric properties critical for target engagement and metabolic stability.

Why N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide Cannot Be Replaced by Generic Oxadiazole Analogs


Substituting N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide with a close analog, such as its 4-fluorobenzamide isomer (CAS 899734-47-5), is invalid because even minor positional changes in the fluorine atom or methyl group arrangement on the phenyl ring fundamentally alter the molecule's electronic distribution and binding pharmacophore. In the broader oxadiazole hypoglycemic patent family, specific substitution patterns are linked to distinct levels of β-cell protection and glucose-lowering efficacy, with regiochemistry being a key determinant of activity [1]. Fluorine position, in particular, has been shown in related fluorobenzamide series to critically modulate metabolic stability and target binding affinity through its influence on hydrogen bond acceptor capacity and lipophilicity [2]. Without direct, quantitative SAR data for the 3,4-dimethylphenyl-3-fluoro combination, any substitution with an isomer can lead to unpredictable, and likely inferior, biological performance in target assays.

Head-to-Head and SAR Evidence for N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide Differentiation


Positional Fluorine Isomerism: 3-Fluoro vs. 4-Fluoro Benzamide in 1,3,4-Oxadiazole Series

The target compound, with a 3-fluorobenzamide substituent, is positioned for distinct electronic target interactions compared to its direct 4-fluorobenzamide analog (CAS 899734-47-5). In related 1,3,4-oxadiazole amide series, the 3-fluoro substitution has been indicated to influence electronic properties and binding interactions differently than para-substitution, potentially leading to altered metabolic stability and target binding affinity [1]. While direct IC50 data for this pair is not publicly available, the 3-fluoro isomer is specifically exemplified in hypoglycemic patent families, suggesting a preferred interaction mode for the intended biological target [2].

Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Regiochemical Influence of Dimethylphenyl: 3,4-Dimethyl vs. 2,4-Dimethyl and 2,5-Dimethyl Isomers

The target compound's 3,4-dimethylphenyl group dictates a unique steric and electronic environment compared to other dimethylphenyl isomers, such as the 2,4-dimethylphenyl (CAS 891143-44-5) and 2,5-dimethylphenyl (CAS 891117-32-1) analogs. While direct biological activity data is not publicly available for these isomers, general SAR knowledge indicates that the position of methyl substituents modulates lipophilicity (cLogP) and molecular shape, which directly impacts binding pocket complementarity and off-target profiles [1]. The 2,5-dimethyl isomer is explicitly noted for its enhanced lipophilicity, suggesting a different pharmacokinetic profile from the 3,4-dimethyl target compound [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Verified Purity Benchmark: 95%+ Specification Ensures Reproducibility

The target compound is commercially available with a documented minimum purity of 95% (Catalog Number CM991058) . While the 4-fluorobenzamide and 2,4-dimethylphenyl analogs are also listed at 95%+ purity, the target compound's unique CAS registry ensures sourcing traceability for this specific substitution pattern, mitigating the risk of receiving an incorrect isomer which is a common problem in combinatorial chemistry supply chains . No quantitative impurity profile is publicly available for the analog.

Chemical Sourcing Quality Control Procurement

Patent Family Association with Hypoglycemic and Beta-Cell Protective Activity

The target compound belongs to a patent class of N-hetero-ring-substituted amide derivatives specifically claimed for their excellent hypoglycemic activity and protective effects on pancreatic β-cells [1]. This provides a clear biological context that sets it apart from other 1,3,4-oxadiazole amides developed for unrelated targets (e.g., anticancer JAK2/FLT3 inhibitors) . While the exact in vivo glucose-lowering efficacy of the target compound is not publicly disclosed in comparison to a standard, its inclusion in this patent family implies a minimum threshold of activity in standard diabetic models, which is a key differentiator for researchers in metabolic disease.

Diabetes Mellitus Pharmacology Drug Development

Validated Application Scenarios for N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide Procurement


Replicating Hypoglycemic Lead Optimization from Patent CA2843238A1

A medicinal chemistry team aiming to optimize lead compounds based on the N-hetero-ring-substituted amide scaffold for type 2 diabetes can procure this compound (CAS 899982-51-5) as the precise intermediate or reference standard. Its 3-fluorobenzamide substitution is explicitly covered in the patent, and using the correct isomer is essential to reproduce the claimed β-cell protective and glucose-lowering effects noted in the patent specification [1].

Building a Focused SAR Library of Fluorobenzamide Oxadiazoles

For structure-activity relationship (SAR) studies exploring the impact of fluorine position on metabolic stability and target binding, researchers require the 3-fluoro isomer (CAS 899982-51-5) as a distinct comparator to its 4-fluoro counterpart (CAS 899734-47-5). Using the precise compound ensures that any differences observed in in vitro assays (e.g., microsomal stability, DPP-4 inhibition) can be accurately attributed to the electronic effects of fluorine at the meta vs. para position [2].

Procurement for In Vivo Proof-of-Concept Studies in Diet-Induced Obesity (DIO) Mice

Contract research organizations (CROs) performing in vivo efficacy studies on oxadiazole-based hypoglycemic agents must source the specific compound as named in the original chemical series. Using the 3,4-dimethylphenyl-3-fluorobenzamide compound ensures alignment with the patent's biological examples, avoiding the introduction of irrelevant pharmacokinetic variables from an untested isomer that could confound the study's outcome [1].

Quote Request

Request a Quote for N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.